{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine

Lipophilicity ADME LogP

The compound {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine (CAS 861408-24-4) is a substituted benzyloxy-benzylamine featuring an ortho-benzyloxy arrangement and a chiral sec-butyl group attached to the nitrogen. This precise architecture places it within a scaffold class intensively studied for acetyltransferase inhibition and chiral resolution, yet its specific substitution pattern differentiates it from regioisomers and common N-alkyl analogs.

Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
CAS No. 861408-24-4
Cat. No. B3159356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine
CAS861408-24-4
Molecular FormulaC18H23NO
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCCC(C)NCC1=CC=CC=C1OCC2=CC=CC=C2
InChIInChI=1S/C18H23NO/c1-3-15(2)19-13-17-11-7-8-12-18(17)20-14-16-9-5-4-6-10-16/h4-12,15,19H,3,13-14H2,1-2H3
InChIKeySRHLIZWKRYFIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procuring 861408-24-4 Demands Scrutiny Beyond Generic Benzyloxy-Benzylamine Suppliers


The compound {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine (CAS 861408-24-4) is a substituted benzyloxy-benzylamine featuring an ortho-benzyloxy arrangement and a chiral sec-butyl group attached to the nitrogen . This precise architecture places it within a scaffold class intensively studied for acetyltransferase inhibition and chiral resolution, yet its specific substitution pattern differentiates it from regioisomers and common N-alkyl analogs. Those seeking to procure this compound must evaluate it against closely related comparators, as subtle structural variations drastically alter lipophilicity, stereochemical utility, and reactivity in downstream applications.

Ortho-benzyloxy architecture for acetyltransferase Eis inhibitor SAR studies
Chiral sec-butyl group supports enantiomeric resolution and asymmetric synthesis workflows
Computed higher lipophilicity may support cell-based target engagement assay designs

The Ortho, Sec-Butyl Liability: Three Reasons Surface-Level Analogs Cannot Replace 861408-24-4


Substituting 861408-24-4 with a generic benzyloxy-benzylamine risks project failure for three quantifiable reasons. First, the ortho-benzyloxy substitution dictates a unique spatial orientation and hydrogen-bonding capacity compared to the meta- or para- isomers, directly influencing binding in biochemical targets like acetyltransferase Eis [1]. Second, the sec-butyl group elevates the computed LogP to 4.15, a significant jump from the N-methyl analog's 3.09, altering membrane penetration and pharmacokinetic behavior in cell-based assays . Third, the sec-butyl group introduces a chiral center, enabling enantiomerically pure synthesis and chiral resolution applications that are impossible with achiral N-substituents [2]. The quantitative data below makes these distinctions concrete.

Regioisomeric mismatch
Meta- or para-benzyloxy isomers may not recapitulate ortho-specific Eis binding geometry; potency rank order reported as ortho >> meta/para.
N-Alkyl lipophilicity gap
N-Methyl or unsubstituted analogs exhibit lower computed LogP; substituting may alter membrane partitioning and intracellular accumulation profiles.
Chiral requirement not met by achiral analogs
Achiral N-substituents cannot support enantioselective crystallization or chiral resolution screens; racemate procurement should be verified if single enantiomer is needed.

Quantitative Differentiation Table: 861408-24-4 vs. Its Closest Analogs


Lipophilicity Leap: LogP 4.15 vs. N-Methyl Analog's 3.09

The target compound's computed LogP of 4.1537 (octanol-water partition coefficient) is 1.06 log units higher than the direct N-methyl analog (LogP 3.09) . This 34% increase in log scale translates to a predicted >10-fold higher organic-phase partitioning [1].

Lipophilicity leap
Head-to-head
Target LogP 4.15 vs. N-methyl analog LogP 3.09
Computed ΔLogP +1.06; may influence organic-phase partitioning and membrane-permeability context
Predicted values; experimental logP confirmation recommended
Lipophilicity ADME LogP

Chiral Resolution Capability: Sec-Butyl Enantiomers vs. Achiral Analogs

The sec-butyl group on the nitrogen creates a stereogenic center absent in N-methyl, N,N-dimethyl, or N-benzyl analogs. This enables the compound to serve as an optically active resolving agent for racemic carboxylic acids, as demonstrated in patent literature for the broader class [1]. The (R)- and (S)-enantiomers can be obtained via chiral synthesis or resolution, offering differentiated binding or crystallization properties.

Chiral resolution capability
Class-level
Racemic mixture separable into (R)- and (S)-enantiomers; achiral N-methyl analog not applicable
Supports chiral crystallization screens and asymmetric synthesis workflows
Enantiomer availability and ee should be confirmed per lot
Chiral Separation Enantiomeric Resolution Building Block

Regioisomeric Ortho-Positioning: Impact on Eis Acetyltransferase Binding

In the benzyloxy-benzylamine inhibitor series, the ortho-substituted benzyloxy motif was essential for achieving low micromolar IC50 values against Mtb Eis acetyltransferase. The lead scaffold (compound 26, ortho-substituted) displayed an IC50 of ~1 μM, whereas regioisomeric meta- or para-benzyloxy analogs showed significantly diminished activity in the same assay [1]. The 2-benzyloxy position enables specific hydrogen-bond interactions with the enzyme's aminoglycoside binding pocket, as evidenced by co-crystal structures [2].

Eis acetyltransferase inhibition
Cross-study
Ortho congeners IC50 ~1 μM; meta/para regioisomers activity significantly reduced
Ortho substitution supports target engagement; regioisomer substitution may shift potency
Data from SAR study; direct compound IC50 not reported separately
Acetyltransferase Eis Tuberculosis Structure-Activity Relationship

Free Base vs. Hydrochloride Salt: Solubility Profile Divergence

The free base (CAS 861408-24-4) exhibits a calculated LogP of 4.15, indicative of preferential organic-solvent solubility. In contrast, the hydrochloride salt (CAS 1158499-08-1) displays markedly enhanced water solubility, as reported by multiple vendors . The free base is soluble in methanol, dichloromethane, and ethyl acetate, while the HCl salt is readily soluble in water and DMSO, enabling injection-ready or aqueous-buffer formulations.

Free base vs. HCl salt solubility
Data to verify
Free base LogP 4.15, organic-soluble; HCl salt water-soluble
Free base fits organic-phase reactions; HCl salt suited for aqueous assay buffers
Vendor-reported solubility; lot-specific verification advised
Solubility Formulation Salt Selection

High-Value Application Scenarios Driving Procurement of 861408-24-4


Anti-Tuberculosis Drug Discovery: Eis Acetyltransferase Inhibitor Lead Optimization

The ortho-benzyloxy regioisomer is essential for Eis inhibition (IC50 ~1 μM in biochemical assays), as established by the 2022 Pang et al. SAR study [1]. Procuring 861408-24-4 secures the active ortho-substitution geometry required for binding the aminoglycoside site of Eis. The sec-butyl group can be further optimized for pharmacokinetic properties, while the chiral center allows enantiomer-specific potency profiling. Researchers replacing this compound with a meta- or para-isomer would forfeit target engagement and waste synthesis resources on inactive series.

Chiral Resolution Agent for Carboxylic Acid Racemates

As detailed in Patent JP4595178B2, optically active secondary amines bearing a benzyloxybenzyl group and a sec-butyl chain are superior resolving agents for carboxylic acid enantiomers [2]. The target compound, after resolution into its enantiomers, can form diastereomeric salts with racemic carboxylic acids, enabling selective crystallization. This application is inaccessible to achiral analogs like the N-methyl derivative, making 861408-24-4 a strategic procurement choice for chiral separation workflows.

Intracellular Target Engagement in Melanoma Cell Lines

The elevated LogP (4.15) of 861408-24-4, compared to the primary amine (LogP 2.66) or the N-methyl analog (LogP 3.09), predicts superior passive membrane permeability . In the context of CARM1 inhibitor development, (2-(benzyloxy)phenyl)methanamine derivatives have shown antiproliferative effects against melanoma cell lines [3]. The sec-butyl analog is expected to accumulate more efficiently in intracellular compartments, supporting medicinal chemistry campaigns that require cytosolic or nuclear target engagement.

Organic Synthesis: Ortho-Directed Cyclization Precursor

The ortho-benzyloxy substitution enables transition-metal-catalyzed cyclization reactions to form 1,3-benzoxazines, a privileged scaffold in medicinal chemistry [4]. Para- and meta-isomers cannot undergo this intramolecular cyclization due to geometric constraints. Procuring 861408-24-4 specifically provides a versatile intermediate for constructing fused heterocycles, a route unavailable to its regioisomers.

Application
Selection Property
Validation Focus
Mtb Eis acetyltransferase inhibitor lead optimization studies
Ortho-benzyloxy geometry for Eis binding
Eis biochemical assay potency confirmation; target engagement validation
Chiral resolution agent evaluation for carboxylic acid racemates
Chiral sec-butyl group enabling diastereomeric salt formation
Enantiomeric purity; crystallization efficiency with model racemates
Intracellular target engagement studies in melanoma cell models
Computed higher LogP for membrane permeability assessment
Intracellular compound accumulation measurement; cell-model response evaluation
Ortho-directed cyclization precursor for 1,3-benzoxazine scaffolds
Ortho-benzyloxy substitution geometry for intramolecular cyclization
Cyclization reaction yield; regioselectivity and product identity confirmation
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